molecular formula C15H17N5O B11731190 N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine CAS No. 1296888-47-5

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine

Cat. No.: B11731190
CAS No.: 1296888-47-5
M. Wt: 283.33 g/mol
InChI Key: MBKQAHJNIIJORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine is a synthetic small molecule characterized by a pyrimidine-indazole hybrid scaffold. It is structurally related to pazopanib, a tyrosine kinase inhibitor used in oncology, and is identified as a key impurity or intermediate in pazopanib synthesis . Its molecular formula is C₁₄H₁₅N₅O, with a molecular weight of 269.31 g/mol . The methoxy group at the 2-position of the pyrimidine ring distinguishes it from analogs with halogen or arylamine substituents.

Properties

CAS No.

1296888-47-5

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-(2-methoxypyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine

InChI

InChI=1S/C15H17N5O/c1-10-12-6-5-11(9-13(12)18-20(10)3)19(2)14-7-8-16-15(17-14)21-4/h5-9H,1-4H3

InChI Key

MBKQAHJNIIJORY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)OC

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

The chloro-substituted intermediate serves as the precursor for methoxy substitution. Two primary procedures dominate its synthesis:

Procedure 1 (Small-Scale Alkylation):
A solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (7.37 g) in DMF (50 mL) is treated with cesium carbonate (7.44 g, 2 equiv) and iodomethane (1.84 mL, 1.1 equiv) at 20–25°C under nitrogen. After stirring overnight, the mixture is quenched with ice water, yielding the N-methylated product as an off-white solid (6.43 g, 83%).

Procedure 2 (Kilogram-Scale Production):
In a 3 L reactor, DMF (272 mL) and the starting indazole (54.4 g, 0.20 mol) are combined with cesium carbonate (194.5 g, 3.0 equiv) and iodomethane (45.1 g, 1.6 equiv) at 20–30°C. After 1–2 hours, deionized water (925 mL) is added to precipitate the product, which is isolated in 90.4% yield (51.7 g).

Key Observations:

  • Base Selection: Cesium carbonate outperforms potassium carbonate due to enhanced solubility in DMF, reducing reaction times.

  • Temperature Control: Maintaining 20–30°C prevents exothermic side reactions.

  • Workup Strategy: Gradual water addition minimizes emulsion formation during precipitation.

Methoxylation of the Chloropyrimidine Intermediate

The conversion of the chloro intermediate to the methoxy derivative typically employs nucleophilic aromatic substitution (SNAr). While specific methoxylation data are absent in the provided sources, standard protocols involve:

  • Reacting N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with sodium methoxide in methanol or DMF at 60–80°C.

  • Monitoring reaction progress via HPLC to track chlorine displacement.

  • Isolating the product via crystallization or column chromatography.

Hypothetical Optimization Parameters:

  • Solvent: DMF enhances reaction rate but complicates purification; methanol offers easier workup.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate methoxide nucleophilicity.

Reaction Condition Optimization

Impact of Base and Alkylating Agent Stoichiometry

ParameterProcedure 1Procedure 2Procedure 3
Base Cs2CO3 (2 equiv)Cs2CO3 (3 equiv)K2CO3 (3 equiv)
Alkylating Agent MeI (1.1 equiv)MeI (1.6 equiv)Dimethyl carbonate
Temperature 20–25°C20–30°C135°C (reflux)
Yield 83%90.4%83%

Analysis:

  • Excess iodomethane (1.6 equiv) in Procedure 2 drives methylation to completion, avoiding residual starting material.

  • Refluxing with dimethyl carbonate (Procedure 3) introduces competing transesterification pathways, reducing yield.

Solvent and Temperature Effects

DMF vs. Dimethyl Carbonate:

  • DMF stabilizes the deprotonated indazole intermediate, favoring N-methylation.

  • Dimethyl carbonate acts as both solvent and methylating agent but requires elevated temperatures, increasing energy costs.

Temperature Gradients:

  • Reactions below 30°C minimize byproduct formation (e.g., O-methylation).

  • Prolonged heating at 135°C in Procedure 3 leads to pseudodimer impurities (up to 5% by HPLC).

Scale-Up Challenges and Industrial Adaptations

Pseudodimer Formation

During kilogram-scale synthesis, the pseudodimer impurity arises via Michael addition between the indazole and an activated pyrimidine intermediate. Mitigation strategies include:

  • Controlled Quenching: Slow addition of water at 50–65°C prevents localized pH spikes that promote dimerization.

  • Wash Protocols: Rinsing with 1:1 isopropyl alcohol/water removes residual DMF, which solubilizes the dimer.

Equipment Considerations

  • Reactor Design: A 3 L three-necked flask with mechanical stirring ensures homogeneous mixing during exothermic methylations.

  • Filtration Efficiency: Vacuum drying at 40–45°C prevents agglomeration of the hygroscopic product.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 7.94 (d, J = 6.0 Hz, 1H, pyrimidine H5).

  • δ 4.06 (s, 3H, N–CH3).

  • δ 2.62 (s, 3H, indazole CH3).

Mass Spectrometry:

  • ESI+ m/z 288 [M+H]+ for the chloro intermediate.

  • Expected m/z 298 [M+H]+ for the methoxy derivative (unconfirmed in sources).

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features for Comparison

  • Pyrimidine substituent: Methoxy (OCH₃) vs. chloro (Cl), amino (NH₂), or aryl groups.
  • Indazole substituents : Methyl groups at positions 2 and 3.
  • N-Methylation : Presence of N-methyl on the indazole-pyrimidine linkage.

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • Molecular Formula : C₁₄H₁₄ClN₅
  • Molecular Weight : 287.75 g/mol .
  • Key Differences :
    • Replaces methoxy with a chloro group at the pyrimidine 2-position.
    • Higher molecular weight (287.75 vs. 269.31 g/mol) due to chlorine substitution .
  • Applications :
    • Intermediate in pazopanib synthesis .
    • Antitumor activity observed in derivatives where the chloro group is substituted with arylamines (e.g., IC₅₀ values < 10 μM in certain cancer cell lines) .

N-(4-Chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

  • Molecular Formula : C₁₄H₁₄ClN₅
  • Key Differences :
    • Chloro group at the pyrimidine 4-position instead of 2-position.
    • Positional isomerism alters electronic properties and binding interactions .
  • Relevance : Highlights the importance of substituent positioning in biological activity.

Quinazoline Derivatives (e.g., 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine)

  • Molecular Formula : C₂₀H₁₉N₅
  • Key Differences :
    • Replaces indazole with a quinazoline core .
    • Exhibits antitumor activity (e.g., IC₅₀ = 3.2 μM in breast cancer models) .
  • Insight : Heterocyclic core modifications significantly impact target selectivity and potency.

Physicochemical and Pharmacokinetic Comparisons

Property N-(2-Methoxypyrimidin-4-yl)-... N-(2-Chloropyrimidin-4-yl)-... Quinazoline Derivatives
Molecular Weight 269.31 287.75 342.1
LogP (Predicted) ~2.1 (estimated) ~2.8 ~3.5
Solubility Higher (due to polar OCH₃ group) Lower (Cl is less polar) Moderate
Metabolic Stability Likely stable Susceptible to hydrolysis Variable

Key Observations :

  • Chloro substituents may facilitate halogen bonding with target proteins, increasing potency but reducing solubility .

Antitumor Activity

  • Chloro Analogs : Derivatives with arylamine substitutions at the pyrimidine 2-position show marked antitumor activity (e.g., 70% tumor growth inhibition in vivo) .
  • Quinazolines : Broader kinase inhibition profiles due to expanded π-π stacking interactions .

SAR Insights :

Pyrimidine 2-position : Electronegative groups (Cl, OCH₃) are critical for binding to kinase ATP pockets.

Indazole Methyl Groups : 2,3-Dimethyl substitution stabilizes the bioactive conformation .

N-Methylation : Reduces metabolic degradation of the amine linkage .

Biological Activity

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimidine ring
  • An indazole moiety
  • Methyl and methoxy substituents

This structural diversity is believed to contribute to its varied biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related compounds has demonstrated promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of similar indazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were reported:

CompoundA549 (μM)HCC827 (μM)NCI-H358 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These results indicate that derivatives with similar structures can exhibit significant cytotoxicity against lung cancer cells, suggesting a potential pathway for the development of new antitumor agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown activity against various bacteria and fungi.

Antimicrobial Testing Results

A comparative analysis was conducted on several derivatives against Gram-positive and Gram-negative bacteria:

CompoundE. coliS. aureusC. albicans
Compound AModerateHighLow
Compound BHighModerateModerate

The introduction of specific substituents significantly influences the antimicrobial efficacy, with compounds exhibiting higher hydrophobic character showing increased potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The following trends were observed:

  • Hydrophobic Substituents : Increasing hydrophobic groups on the pyrimidine ring enhances activity against both bacterial strains and cancer cells.
  • Functional Groups : The presence of methoxy and methyl groups appears to modulate both cytotoxicity and antimicrobial effectiveness.

Q & A

Q. Methodological Recommendation :

  • Use high-purity reagents and inert atmospheres to prevent oxidation.
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and by-products.

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. and demonstrate that methanol monosolvate formation can influence bond angles and torsion angles in related indazole-pyrimidine derivatives. For instance, the title compound’s methyl groups may exhibit rotational disorder, leading to discrepancies in reported bond lengths. Refinement using SHELXL () with high-resolution data (e.g., <1.0 Å) and twinning correction algorithms can resolve these issues .

Q. Methodological Recommendation :

  • Perform competitive binding assays with ATP analogs.
  • Use CRISPR-edited cell lines to isolate kinase-specific effects.

What are the common synthetic by-products, and how can they be mitigated during scale-up?

Advanced Research Focus
Major by-products include:

  • Di-alkylated indazole derivatives : Formed due to excess methylating agents (e.g., CH₃I).
  • Chloropyrimidine intermediates : Residual from incomplete substitution ().

Mitigation strategies:

  • Use stoichiometric control and phase-transfer catalysts for alkylation steps.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) .

Q. Methodological Recommendation :

  • Combine docking with free-energy perturbation (FEP) calculations for binding affinity accuracy.
  • Validate predictions using in vitro ADME-Tox panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.